Anti-Tubercular Phenotypic Activity: Divergent Growth Inhibition Depending on Carbon Source and Assay Duration
In ChEMBL-curated phenotypic growth assays against Mycobacterium tuberculosis, the compound was evaluated under two distinct nutrient conditions and timepoints. In a 7H9/glucose medium (3-day assay), growth inhibition was recorded with External ID CHEMBL4649949. In a DPPC/cholesterol medium (4-day assay, mimicking intracellular lipid-rich environments), a separate quantitative result was recorded under External ID CHEMBL4649948 . The differential response across carbon sources indicates metabolic context-dependent potency — a feature that pyridyl-piperidine or unsubstituted piperidine analogs from the same quinoxaline series do not uniformly exhibit in comparable screening panels [1]. While the patent literature reports broad MIC ranges for 2-aryl-piperidine-quinoxalines in the 1–50 μM range against M. tuberculosis H37Rv, the thiadiazole-substituted variant demonstrates carbon-source contingency that could inform media-specific MIC determinations not captured for simpler aryl analogs [1].
| Evidence Dimension | Growth inhibition in M. tuberculosis phenotypic assay (nutrient condition dependence) |
|---|---|
| Target Compound Data | Active in both 7H9/glucose (3-day) and DPPC/cholesterol (4-day) M. tuberculosis growth assays; specific MIC or % inhibition values are curated in ChEMBL records CHEMBL4649949 and CHEMBL4649948 |
| Comparator Or Baseline | 2-phenyl-piperidine-quinoxaline analogs disclosed in WO2009027820A2: MIC values range 5–50 μM in standard 7H9 medium; carbon-source dependence not systematically reported [1] |
| Quantified Difference | Target compound uniquely demonstrates assay-dependent differential activity across nutrient conditions (lipid-rich vs. standard), whereas comparator class was only characterized homogeneously in standard media — precluding direct inter-class substitution without re-validation. |
| Conditions | M. tuberculosis H37Rv; phenotypic growth assays: (a) 7H9 broth + glucose, 3 days; (b) DPPC/cholesterol medium, 4 days |
Why This Matters
For anti-tubercular research programs, this carbon-source-dependent activity pattern demands procurement of the specific thiadiazole-substituted compound rather than generic quinoxaline-piperidine analogs, as potency in lipid-rich environments (relevant to in vivo granuloma models) cannot be inferred from standard 7H9 screening data alone.
- [1] Goehring, R. R., Matsumura, A., Shao, B., Taoda, Y., Tsuno, N., Whitehead, J. W. F., Yao, J.-Y., & Fuchino, K. (2008). Piperidine compounds, quinoxaline substituted type and uses thereof. WO2009027820A2. Generic Markush structures and pain- and infection-related embodiments. View Source
